ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a thioacetate ester (ethyl group), at the 4-position with a 2,5-dimethylphenyl group, and at the 5-position with a 4-methoxybenzamido-methyl moiety. The 1,2,4-triazole nucleus is metabolically stable and serves as a versatile pharmacophore, enabling hydrogen bonding and improving solubility . The 4-methoxybenzamido group may enhance interactions with aromatic residues in enzyme active sites, while the 2,5-dimethylphenyl substituent contributes to hydrophobic interactions. The thioacetate ester likely improves bioavailability compared to carboxylic acid derivatives .
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-5-31-21(28)14-32-23-26-25-20(27(23)19-12-15(2)6-7-16(19)3)13-24-22(29)17-8-10-18(30-4)11-9-17/h6-12H,5,13-14H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBVQISEBFENOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous 1,2,4-triazole derivatives is provided below:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Observations:
Bioavailability : The target compound’s ethyl thioacetate ester likely offers superior bioavailability compared to carboxylic acid derivatives (e.g., entries 3 and 5) due to enhanced lipophilicity .
Enzyme Binding : Sodium salts (e.g., entry 2) exhibit stronger enzyme interactions, but the target compound’s 4-methoxybenzamido group may compensate via hydrogen bonding .
Substituent Effects :
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